Cas no 666735-02-0 (6-Quinolinol,7-methoxy-(9CI))

6-Quinolinol, 7-methoxy-(9CI), is a derivative of quinolinol, featuring a methoxy substitution at the 7-position. This compound exhibits unique pharmacological properties, including potent antibacterial activity. Its structural modification enhances its solubility and stability, making it suitable for various applications. The 7-methoxy substitution provides increased selectivity and efficacy against a broad spectrum of microorganisms.
6-Quinolinol,7-methoxy-(9CI) structure
6-Quinolinol,7-methoxy-(9CI) structure
商品名:6-Quinolinol,7-methoxy-(9CI)
CAS番号:666735-02-0
MF:C10H9NO2
メガワット:175.183962583542
CID:1021915

6-Quinolinol,7-methoxy-(9CI) 化学的及び物理的性質

名前と識別子

    • 6-Quinolinol,7-methoxy-(9CI)
    • 6-Quinolinol, 7-methoxy-
    • 7-Methoxyquinolin-6-ol
    • インチ: 1S/C10H9NO2/c1-13-10-6-8-7(5-9(10)12)3-2-4-11-8/h2-6,12H,1H3
    • InChIKey: KQGGICWMXKMQPK-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(O)=C(OC)C=2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 175.063
  • どういたいしつりょう: 175.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4A^2

6-Quinolinol,7-methoxy-(9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189000294-250mg
6-Hydroxy-7-methoxyquinoline
666735-02-0 98%
250mg
$769.43 2023-09-01
Alichem
A189000294-500mg
6-Hydroxy-7-methoxyquinoline
666735-02-0 98%
500mg
$1066.24 2023-09-01
Alichem
A189000294-1g
6-Hydroxy-7-methoxyquinoline
666735-02-0 98%
1g
$1906.61 2023-09-01

6-Quinolinol,7-methoxy-(9CI) 関連文献

6-Quinolinol,7-methoxy-(9CI)に関する追加情報

Introduction to 6-Quinolinol,7-methoxy-(9CI) and Its Significance in Modern Chemical Research

6-Quinolinol,7-methoxy-(9CI), with the CAS number 666735-02-0, is a compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring a quinoline backbone with methoxy and hydroxyl functional groups, exhibits a unique set of chemical properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and drug discovery.

The structure of 6-Quinolinol,7-methoxy-(9CI) incorporates a quinoline ring system, which is well-known for its biological activity and versatility in synthetic chemistry. The presence of both hydroxyl and methoxy groups on the quinoline core enhances its reactivity and potential utility in the design of novel therapeutic agents. This compound belongs to a broader class of quinoline derivatives that have been extensively studied for their antimicrobial, antiviral, and anticancer properties.

In recent years, there has been a surge in research focused on developing new derivatives of quinoline-based compounds due to their demonstrated efficacy in treating various diseases. The methoxy group at the 7-position of the quinoline ring not only influences the electronic properties of the molecule but also plays a crucial role in determining its interaction with biological targets. This has led to the exploration of 6-Quinolinol,7-methoxy-(9CI) as a potential lead compound for further derivatization and optimization.

One of the most compelling aspects of 6-Quinolinol,7-methoxy-(9CI) is its potential as a scaffold for drug development. The quinoline moiety is known to exhibit significant pharmacological activity, particularly against pathogens that have developed resistance to conventional antibiotics. Researchers have leveraged this property to design novel compounds that can combat resistant strains of bacteria and viruses. The hydroxyl group at the 6-position further enhances the molecule's ability to interact with biological receptors, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of 6-Quinolinol,7-methoxy-(9CI) in the development of antimalarial agents. Quinoline derivatives have a long history of use in malaria treatment, with chloroquine being one of the most well-known examples. The introduction of new functional groups, such as the methoxy group in 6-Quinolinol,7-methoxy-(9CI), can lead to compounds with improved efficacy and reduced side effects. This has prompted researchers to explore its potential as an antimalarial drug or as a component in combination therapies.

The synthesis of 6-Quinolinol,7-methoxy-(9CI) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired quinoline core. These synthetic strategies not only facilitate the production of 6-Quinolinol,7-methoxy-(9CI) but also provide insights into how structural modifications can be made to enhance its biological activity.

In addition to its pharmaceutical applications, 6-Quinolinol,7-methoxy-(9CI) has shown promise in material science research. The unique electronic properties of quinoline derivatives make them suitable candidates for use in organic semiconductors and light-emitting diodes (LEDs). By tuning the substituents on the quinoline ring, researchers can modulate the optical and electronic characteristics of these materials, leading to advancements in flexible electronics and optoelectronic devices.

The growing interest in 6-Quinolinol,7-methoxy-(9CI) has also spurred innovation in computational chemistry and molecular modeling. These techniques are being used to predict the biological activity of quinoline derivatives before they are synthesized in the lab. By leveraging high-performance computing resources, researchers can simulate how these molecules interact with biological targets at an atomic level. This approach not only accelerates drug discovery but also reduces the need for extensive experimental trials.

One notable application of 6-Quinolinol,7-methoxy-(9CI) is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Quinoline derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The methoxy group at the 7-position appears to enhance these anti-inflammatory effects by stabilizing reactive intermediates formed during enzymatic reactions.

The future prospects for 6-Quinolinol,7-methoxy-(9CI) are promising given its diverse range of potential applications. As research continues to uncover new biological activities associated with quinoline derivatives, compounds like this one are likely to play an increasingly important role in medicine and materials science. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing this potential fully.

In conclusion,6-Quinolinol, 7-methoxy-(9CI), CAS number 666735-02-0, represents a significant advancement in chemical research with implications across multiple disciplines. Its unique structural features make it a versatile compound with applications ranging from drug development to material science. As our understanding of its properties continues to grow, 6-quinolinol, 7-methoxy-(9CI), will undoubtedly remain at forefrontof scientific innovation.

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